molecular formula C14H9IN2O7 B2819864 4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde CAS No. 792947-74-1

4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde

Cat. No.: B2819864
CAS No.: 792947-74-1
M. Wt: 444.137
InChI Key: QXJMMQAVZMOHQT-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde is an organic compound characterized by the presence of nitro, iodo, and methoxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dinitrophenol with 3-iodo-5-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the iodo and methoxy groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde is unique due to the presence of the iodo and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(2,4-dinitrophenoxy)-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O7/c1-23-13-5-8(7-18)4-10(15)14(13)24-12-3-2-9(16(19)20)6-11(12)17(21)22/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJMMQAVZMOHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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